Propyl methanesulfonate
Overview
Description
Propyl methanesulfonate is an organic compound with the molecular formula C4H10O3S. It is a colorless liquid that is primarily used as an alkylating agent in various chemical reactions. The compound is known for its ability to transfer a propyl group to other molecules, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Propyl methanesulfonate, like other methanesulfonates, is a biological alkylating agent . Alkylating agents are a group of compounds that donate an alkyl group to its target. The primary targets of alkylating agents are nucleophilic sites within cells .
Mode of Action
The alkyl-oxygen bonds of this compound undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Biochemical Pathways
It is known that alkylating agents like this compound can interfere with dna replication and transcription, leading to cell death .
Pharmacokinetics
It is known that alkylating agents can be absorbed and distributed throughout the body, where they exert their effects .
Result of Action
The primary result of the action of this compound is the alkylation of DNA, which can lead to DNA damage and cell death . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues affected.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its reactivity . Additionally, the presence of other substances in the environment, such as other chemicals or biological molecules, can also interact with this compound and potentially affect its action .
Biochemical Analysis
Biochemical Properties
It is known that methanesulfonate esters, a group to which propyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . This allows the alkyl group to favor entry into a sterically favorable nucleophilic site . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with propanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products. The purified this compound is collected as a distillate.
Chemical Reactions Analysis
Types of Reactions: Propyl methanesulfonate primarily undergoes nucleophilic substitution reactions. In these reactions, the methanesulfonate group acts as a leaving group, allowing the propyl group to be transferred to a nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures to enhance the reaction rate.
Major Products: The major products of these reactions are the corresponding propylated nucleophiles. For example, the reaction of this compound with an amine yields a propylamine, while the reaction with an alcohol produces a propyl ether.
Scientific Research Applications
Propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis to introduce propyl groups into various molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: this compound is employed in the production of specialty chemicals and as a reagent in the manufacture of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl methanesulfonate: Similar to propyl methanesulfonate but with an ethyl group instead of a propyl group. It is also used as an alkylating agent.
Methyl methanesulfonate: Contains a methyl group and is used in similar applications as an alkylating agent.
Butyl methanesulfonate: Contains a butyl group and is used for alkylation reactions.
Uniqueness: this compound is unique in its ability to transfer a propyl group, which can impart different chemical properties to the resulting products compared to ethyl or methyl methanesulfonate. The choice of alkylating agent depends on the desired properties of the final product and the specific requirements of the reaction.
Properties
IUPAC Name |
propyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKORSYDQYFVQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031770 | |
Record name | Propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-31-8 | |
Record name | Propyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1912-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-propyl methane sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M6NKT0B5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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